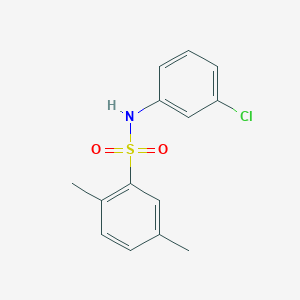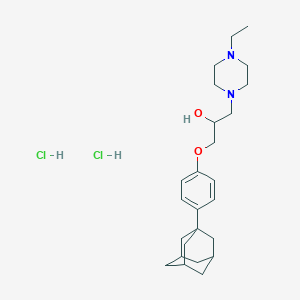
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered interest for its complex structure and potential applications. The compound consists of a piperazine ring, an adamantane moiety, and a phenoxy group, making it a fascinating subject for both synthetic chemists and pharmacologists.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride involves several key steps. Starting with the formation of the adamantane moiety, the synthetic route includes the following steps:
Adamantane Functionalization: : Adamantane is functionalized with a hydroxyl group.
Phenoxy Group Introduction: : The phenoxy group is attached through a nucleophilic aromatic substitution reaction.
Piperazine Derivative Formation: : 4-ethylpiperazine is synthesized and linked to the central scaffold via a nucleophilic substitution reaction.
Propan-2-ol Attachment: : The final product is achieved by linking the propan-2-ol group under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors for better control of reaction parameters. The dihydrochloride salt is formed by treating the base compound with hydrochloric acid in a controlled environment.
化学反应分析
Types of Reactions It Undergoes
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: : The compound can be reduced to alter the piperazine ring structure.
Substitution: : The phenoxy group can be replaced under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Hydrogen gas with a metal catalyst such as palladium.
Substitution: : Alkyl halides or aryl halides under basic or acidic conditions.
Major Products Formed from These Reactions
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Secondary amines or modified piperazine derivatives.
Substitution: : New phenyl or alkyl derivatives.
科学研究应用
Chemistry
This compound serves as a model for studying steric effects in aromatic substitution reactions due to its bulky adamantane group. It’s also a building block for synthesizing more complex molecules.
Biology
In biological research, it is used to explore the interactions between synthetic compounds and biological systems, especially in receptor-ligand binding studies.
Medicine
Preliminary studies suggest it could have therapeutic potential in treating disorders related to its target pathways, such as certain neurological conditions.
Industry
The compound’s stable structure makes it suitable for use in materials science, particularly in the development of novel polymers and resins.
作用机制
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride exerts its effects by interacting with specific molecular targets, potentially including neurotransmitter receptors or enzymes. The piperazine ring may facilitate binding to these targets, while the adamantane moiety provides steric hindrance that can modulate the interaction. Pathways involved include signal transduction pathways where these interactions can alter cellular responses.
相似化合物的比较
Comparison with Other Similar Compounds
Compared to similar compounds like 1-adamantanamine derivatives or phenoxypropanolamines, 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride offers unique structural features, such as the specific substitution pattern and the presence of both an adamantane and a piperazine ring, which can result in distinct pharmacological properties.
Similar Compounds
1-Adamantanamine
Phenoxypropanolamines
Piperazine derivatives
属性
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O2.2ClH/c1-2-26-7-9-27(10-8-26)17-23(28)18-29-24-5-3-22(4-6-24)25-14-19-11-20(15-25)13-21(12-19)16-25;;/h3-6,19-21,23,28H,2,7-18H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPVKYBEGBUSAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2376019.png)
![Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate](/img/structure/B2376020.png)
![methyl 5-(((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2376022.png)
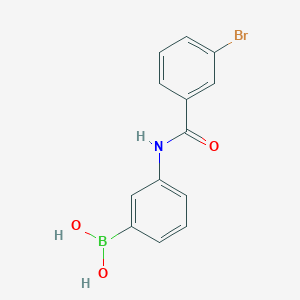
![5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2376024.png)
![N-[4-({4-[methyl(pyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2376026.png)
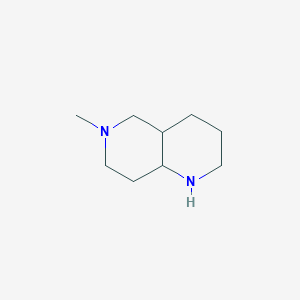
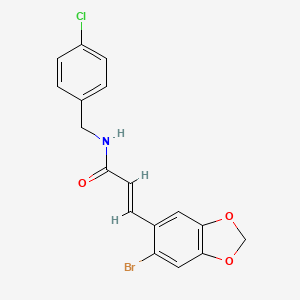
![2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2376032.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2376033.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2376034.png)
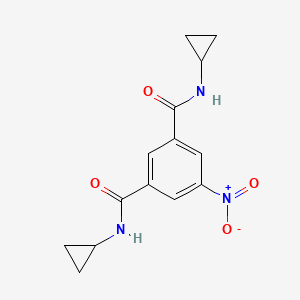
![Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2376038.png)
